molecular formula C8H6BrN B1596715 4-Bromobenzylisocyanide CAS No. 602261-85-8

4-Bromobenzylisocyanide

Cat. No. B1596715
M. Wt: 196.04 g/mol
InChI Key: VFINYUMVPDVXKG-UHFFFAOYSA-N
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Description

4-Bromobenzylisocyanide (abbreviated as 4-Br-BIC) is a chemical compound that belongs to the family of isocyanides. It is a pale yellow solid that is commonly used in scientific research for its unique properties. In

Scientific Research Applications

  • Fluorescent Protein Antibodies

    • Field : Biochemistry
    • Application : Fluorescent protein antibodies, particularly nanobodies, are used in biological research .
    • Results : The review provides an overview of various fluorescent proteins, the research progress of their antibodies, and advanced applications of nanobodies targeting fluorescent proteins .
  • Amyloid Binding Dye

    • Field : Neurobiology
    • Application : Fluorescent probes are used as a selective amyloid binding dye .
    • Method : The probes detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
    • Results : The probe demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
  • Polybenzoxazine Coatings

    • Field : Material Science
    • Application : Polybenzoxazine, a related compound, is used in coating applications .
    • Results : The review reports an overview of polybenzoxazine, highlighting the current advances and progress in synthesizing bio-based polybenzoxazine, their properties, and their use in coating applications .

properties

IUPAC Name

1-bromo-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINYUMVPDVXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373583
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzylisocyanide

CAS RN

602261-85-8
Record name 4-Bromobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzylisocyanide
Reactant of Route 2
4-Bromobenzylisocyanide

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